molecular formula C15H11NO2 B1607775 4-(3-Cyanophenyl)phenylacetic acid CAS No. 893640-23-8

4-(3-Cyanophenyl)phenylacetic acid

Cat. No. B1607775
CAS RN: 893640-23-8
M. Wt: 237.25 g/mol
InChI Key: FZCMCBMGTVYSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyanophenyl)phenylacetic acid, also known as 4-CPPA, is a synthetic organic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Tetrazines

4-(3-Cyanophenyl)phenylacetic acid can serve as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines. This is achieved by reacting it with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Phenylacetic Acid Derivatives

While not specific to 4-(3-Cyanophenyl)phenylacetic acid, phenylacetic acid derivatives are synthesized for various applications, including pharmaceuticals and agrochemicals. The derivatives’ properties allow for the creation of new materials and technologies .

Catalysis Research

The compound may be used in catalysis research, particularly in reactions involving organotrifluoroborate salts or aryne chemistry .

Environmental Biochemistry

In environmental biochemistry, phenylacetic acid derivatives like 4-(3-Cyanophenyl)phenylacetic acid could be studied for their role in the degradation pathways of aromatic compounds .

properties

IUPAC Name

2-[4-(3-cyanophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCMCBMGTVYSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362704
Record name 4-(3-Cyanophenyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyanophenyl)phenylacetic acid

CAS RN

893640-23-8
Record name 4-(3-Cyanophenyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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